

Docking Studies of 5-(Trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of docking studies involving **5-(Trifluoromethyl)pyridin-2-amine** derivatives and their interactions with various protein targets implicated in cancer and other diseases. The **5-(trifluoromethyl)pyridin-2-amine** scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions within protein active sites, leading to potent and selective inhibition. This document summarizes quantitative binding data, details standardized experimental protocols for molecular docking, and visualizes relevant biological pathways and workflows to support rational drug design and development efforts.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies of **5-(Trifluoromethyl)pyridin-2-amine** derivatives against key protein targets. These targets are involved in critical cell signaling pathways, and their inhibition is a key strategy in modern drug discovery.

Derivative/Compound	Target Protein(s)	PDB ID(s)	Reported Binding Affinity / Activity	Key Interactions
Compound A (5-trifluoromethyl-2-aminopyrimidine core)	FLT3, CHK1	2YM8 (CHK1)	Potent dual inhibitor	Forms two hydrogen bonds with Glu85 and Cys87 of CHK1 and Cys694 of FLT3. The primary amine at the 4-position of the pyrimidine has hydrogen bonds with Glu91 of CHK1 and Arg745 and Asp759 of FLT3. [1]
Compound 30 (5-trifluoromethyl-2-aminopyrimidine derivative)	FLT3, CHK1	2YM8 (CHK1)	Excellent kinase potency and antiproliferative activity against MV4-11 cells	The 1-N and 2-NH on the pyrimidine core form two hydrogen bonds with the hinge region residue Cys87 of CHK1 or Cys694 of FLT3. The primary amine on the 4-position of the pyrimidine ring forms two hydrogen bond interactions with the polar

residues Arg745 as well as Asp759 of FLT3. A vital hydrogen bond is also observed between the Lys614 of FLT3 and the methylsulfonyl group on the quinoline ring.[1]

PQR309
(Bimiralisib)

PI3Ky, mTOR

5OQ4 (PI3Ky)

High affinity for all class I PI3K isoforms and mTOR kinase

One morpholine of PQR309 forms a hydrogen bridge with the backbone amide of Val882 in PI3Ky. The amino group of the 2-amino-4-(trifluoromethyl)pyridine moiety forms H-bonds with Asp836, Asp841, and Asp964.[2]

EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine)

Androgen Receptor (AR)

Not specified

IC50 = 0.30 μ M

Potent inhibition of the AR pathway.[3][4]

EL15 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine)

Androgen Receptor (AR)

Not specified

IC50 = 0.94 μ M

Antagonizes wild-type and variant drug-

henyl)pyridin-2-
amine derivative)

resistant ARs.[3]
[4]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a standardized and detailed methodology for conducting molecular docking studies, synthesized from best practices in the field. This protocol is designed to be broadly applicable for the docking of small molecules, such as **5-(Trifluoromethyl)pyridin-2-amine** derivatives, into the active sites of protein targets.

Protein Preparation

- **Retrieval:** The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
- **Cleaning:** All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the PDB file.
- **Protonation and Charge Assignment:** Hydrogen atoms are added to the protein structure, and appropriate protonation states for titratable residues are assigned, typically at a physiological pH of 7.4. Atomic charges are then assigned using a force field such as AMBER or CHARMM.
- **Structural Minimization:** The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the hydrogen-bonding network.

Ligand Preparation

- **3D Structure Generation:** The 2D structure of the **5-(Trifluoromethyl)pyridin-2-amine** derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch and converted to a 3D conformation.
- **Energy Minimization:** The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).
- **Charge Calculation:** Partial atomic charges are calculated for the ligand atoms.

- **Torsion Angle Definition:** Rotatable bonds within the ligand are identified and defined to allow for conformational flexibility during the docking process.

Molecular Docking

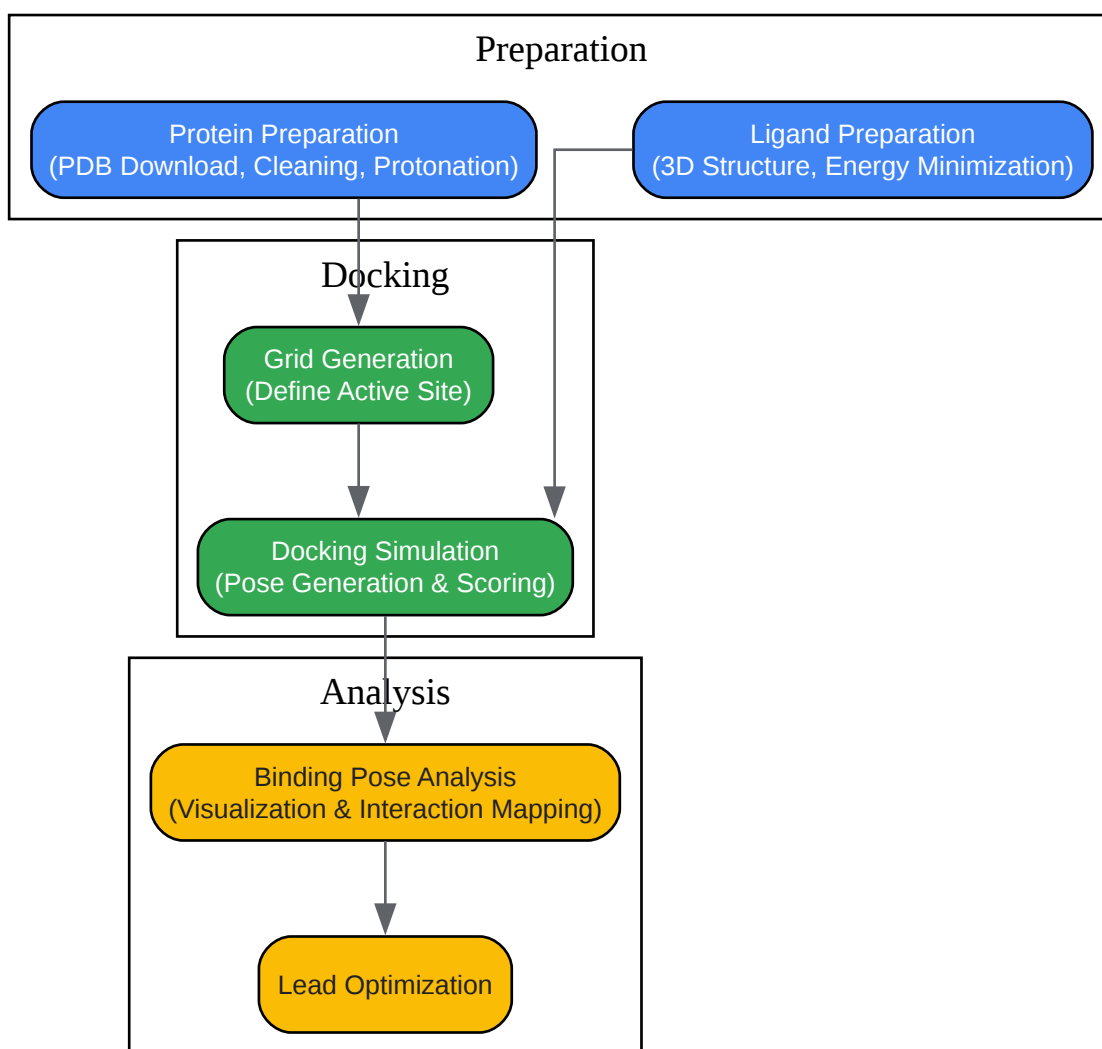
- **Grid Generation:** A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to encompass the entire binding pocket to allow the ligand to explore different binding poses.
- **Docking Simulation:** A docking algorithm, such as AutoDock Vina or GLIDE, is used to systematically search for the optimal binding pose of the ligand within the protein's active site. The algorithm samples different conformations of the ligand and evaluates the binding energy for each pose.
- **Scoring and Ranking:** The different binding poses are scored and ranked based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

- **Binding Pose Visualization:** The predicted binding poses of the ligand are visualized in the context of the protein's active site using molecular graphics software like PyMOL or Chimera.
- **Interaction Analysis:** The key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed.
- **Results Validation:** The docking results can be further validated by comparing the predicted binding mode with experimental data, if available, or by performing molecular dynamics simulations to assess the stability of the protein-ligand complex.

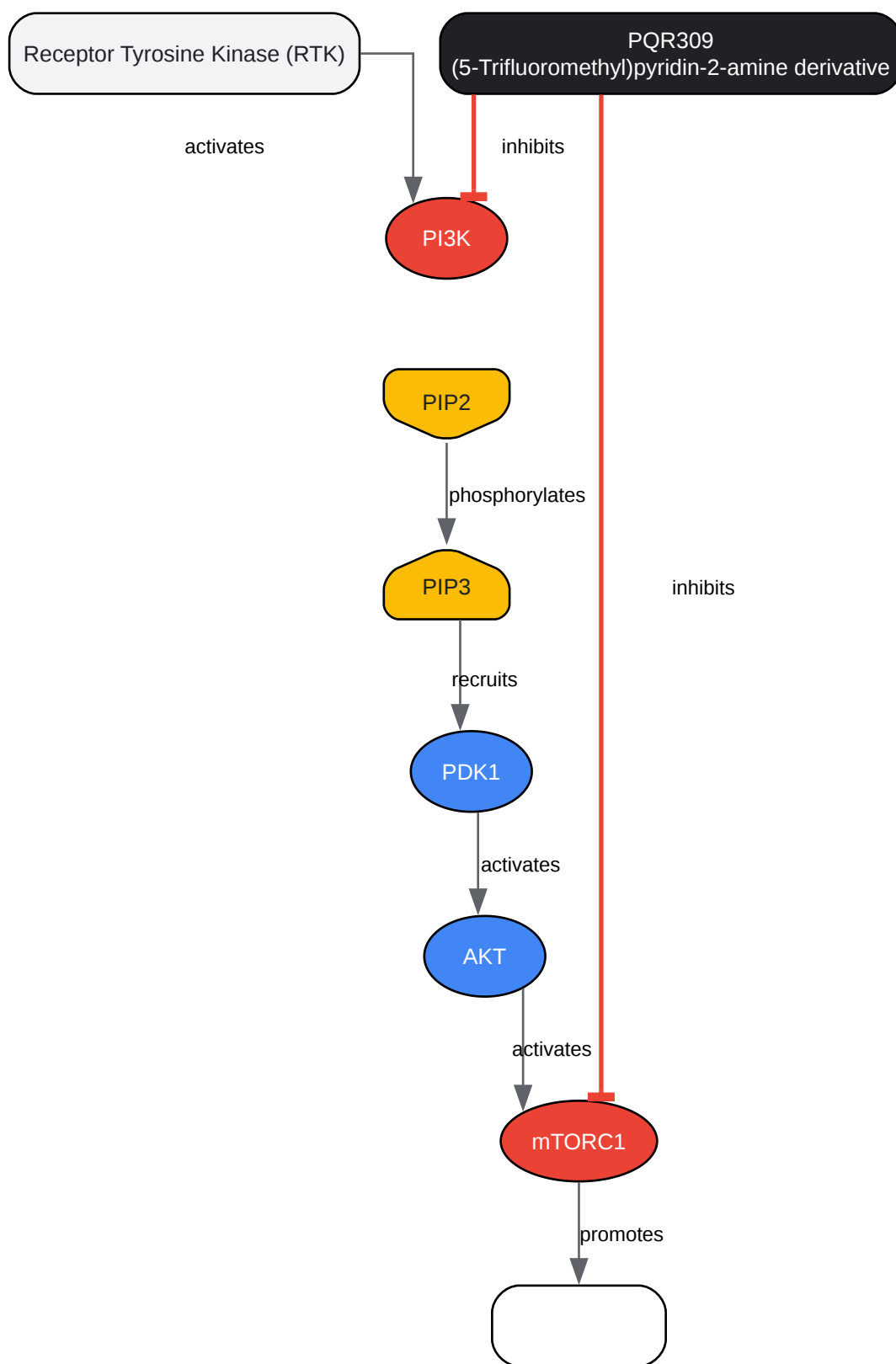
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking studies of **5-(Trifluoromethyl)pyridin-2-amine** derivatives.



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Caption: A generalized workflow for molecular docking studies.



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Caption: Inhibition of the PI3K/mTOR signaling pathway by PQR309.

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